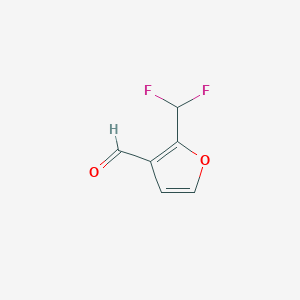
(S)-4-(1-Aminopropyl)benzene-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-4-(1-Aminopropyl)benzene-1,2-diol is a chiral compound with significant importance in various fields of science and industry. This compound is characterized by the presence of an aminopropyl group attached to a benzene ring, which also contains two hydroxyl groups in the ortho position. The stereochemistry of the compound is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(1-Aminopropyl)benzene-1,2-diol typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative, such as 1,2-dihydroxybenzene.
Amination: The introduction of the aminopropyl group can be achieved through a nucleophilic substitution reaction. This involves the reaction of 1,2-dihydroxybenzene with a suitable aminopropylating agent under controlled conditions.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to isolate the (S)-enantiomer. This can be done using chiral chromatography or enzymatic resolution methods.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing optimized reaction conditions to maximize yield and purity.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Purification: Employing advanced purification techniques such as crystallization, distillation, and chromatography to obtain the desired enantiomer in high purity.
化学反応の分析
Types of Reactions
(S)-4-(1-Aminopropyl)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding dihydroxy derivative.
Substitution: The aminopropyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophilic or electrophilic reagents can be used depending on the desired substitution reaction.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of various substituted derivatives with different functional groups.
科学的研究の応用
(S)-4-(1-Aminopropyl)benzene-1,2-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (S)-4-(1-Aminopropyl)benzene-1,2-diol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways: It may influence various biochemical pathways, including those involved in neurotransmission, metabolism, and signal transduction.
類似化合物との比較
Similar Compounds
®-4-(1-Aminopropyl)benzene-1,2-diol: The enantiomer of the compound with different stereochemistry.
4-(1-Aminopropyl)benzene-1,2-diol: The racemic mixture containing both (S)- and ®-enantiomers.
4-(1-Aminopropyl)benzene-1,3-diol: A positional isomer with hydroxyl groups in the meta position.
Uniqueness
(S)-4-(1-Aminopropyl)benzene-1,2-diol is unique due to its specific stereochemistry, which can result in distinct biological and chemical properties compared to its enantiomers and positional isomers. This uniqueness makes it valuable for targeted applications in research and industry.
特性
分子式 |
C9H13NO2 |
|---|---|
分子量 |
167.20 g/mol |
IUPAC名 |
4-[(1S)-1-aminopropyl]benzene-1,2-diol |
InChI |
InChI=1S/C9H13NO2/c1-2-7(10)6-3-4-8(11)9(12)5-6/h3-5,7,11-12H,2,10H2,1H3/t7-/m0/s1 |
InChIキー |
YKEUZYBXTNURKV-ZETCQYMHSA-N |
異性体SMILES |
CC[C@@H](C1=CC(=C(C=C1)O)O)N |
正規SMILES |
CCC(C1=CC(=C(C=C1)O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


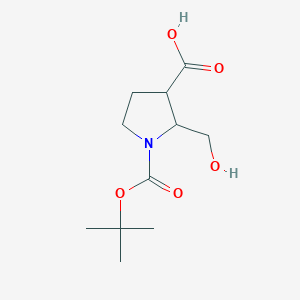
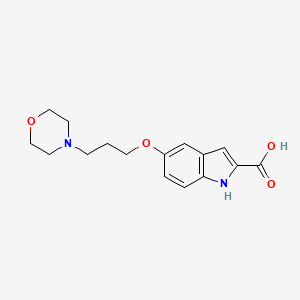


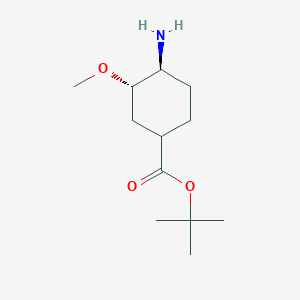

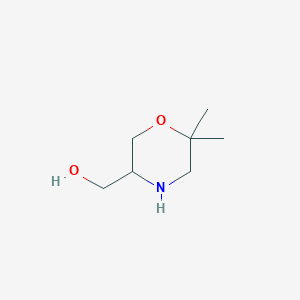
![(S)-tert-butyl 3-iodo-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B12945230.png)
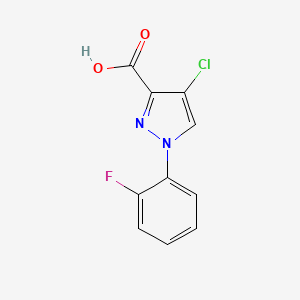
![3-(4-(1-Amino-2,4-dicyanobenzo[4,5]imidazo[1,2-a]pyridin-3-yl)phenyl)propanoic acid](/img/structure/B12945249.png)
![1H-IMidazole-4-ethanaminium, 2-[[(2S,3S)-3-amino-3-carboxy-2-hydroxypropyl]thio]-alpha-carboxy-N,N,N-trimethyl-, inner salt, (alphaS)-](/img/structure/B12945256.png)
![2-Methyl-2,7-diazaspiro[4.4]nonan-1-one](/img/structure/B12945267.png)
